5-(4-Nitro-phenyl)-pyrimidin-2-ylamine
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Overview
Description
5-(4-Nitro-phenyl)-pyrimidin-2-ylamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-nitrophenyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitroaniline and 2-chloropyrimidine.
Nucleophilic Substitution Reaction: 4-nitroaniline is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chlorine atom by the amino group, forming this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitro-phenyl)-pyrimidin-2-ylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Acyl chlorides, sulfonyl chlorides, in the presence of a base like triethylamine.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 5-(4-Amino-phenyl)-pyrimidin-2-ylamine.
Substitution: Various amides and sulfonamides.
Oxidation: 5-(4-Nitroso-phenyl)-pyrimidin-2-ylamine, this compound.
Scientific Research Applications
5-(4-Nitro-phenyl)-pyrimidin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Nitro-phenyl)-pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-Amino-phenyl)-pyrimidin-2-ylamine: Similar structure but with an amino group instead of a nitro group.
5-(4-Nitroso-phenyl)-pyrimidin-2-ylamine: Similar structure but with a nitroso group instead of a nitro group.
2-Amino-5-(4-nitrophenyl)pyrimidine: Similar structure but with the positions of the amino and nitro groups reversed.
Uniqueness
5-(4-Nitro-phenyl)-pyrimidin-2-ylamine is unique due to the presence of both a nitro group and an amine group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-(4-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-5-8(6-13-10)7-1-3-9(4-2-7)14(15)16/h1-6H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGXXKVDQXBTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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